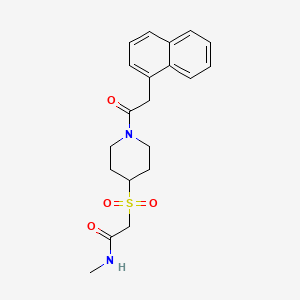
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains an acetyl group and a sulfonyl group, which may influence its reactivity and interactions with biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene moiety might make the compound relatively non-polar and hydrophobic . The compound could potentially form hydrogen bonds via its sulfonyl and acetyl groups, which could influence its solubility and reactivity .科学的研究の応用
Safety and Tolerability Assessments
One study investigated the safety and tolerability of a naphthalene sulfonate polymer microbicide in sexually active HIV-uninfected women and sexually abstinent HIV-infected women. This research aimed to determine the highest tolerated frequency and concentration combination of the compound, finding it to be well tolerated with no serious adverse events reported. The study's outcome supports the potential for further evaluation of similar compounds in efficacy trials (Mayer et al., 2003).
Biochemical and Pharmacological Effects
Another area of application is in understanding the biochemical and pharmacological effects of similar compounds. For instance, the anticoagulant properties of a related compound were studied in patients with chronic renal failure undergoing maintenance hemodialysis, demonstrating its utility in preventing platelet activation without significant adverse effects (Matsuo et al., 1986).
Environmental and Occupational Exposure
Research has also extended to evaluating the presence and effects of perfluorinated sulfonamides (PFASs) in indoor and outdoor environments, highlighting the occurrence and source strength of several PFASs in consumer products. This study underscores the importance of monitoring and managing environmental exposure to such compounds to minimize human health risks (Shoeib et al., 2005).
Toxicological Studies
Toxicological studies have also been conducted to understand the effects of naphthalene-containing compounds on human health. For example, research on naphthalene toxicity has explored its impact on methemoglobinemia and acute intravascular hemolysis, providing valuable insights into the clinical presentation and treatment options for naphthalene poisoning (Volney et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21-19(23)14-27(25,26)17-9-11-22(12-10-17)20(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZDUSOTJAJVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
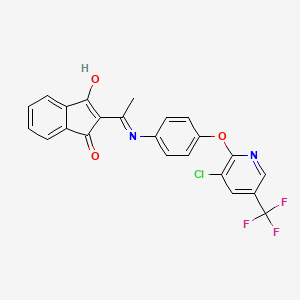
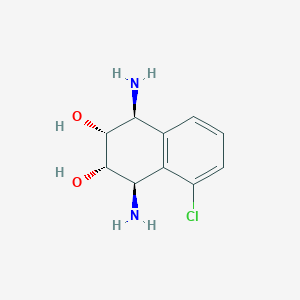
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
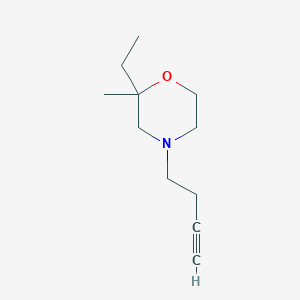
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)
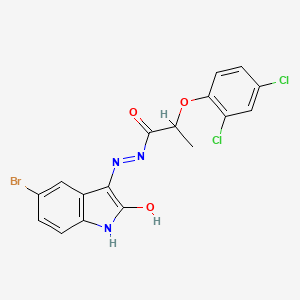
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)
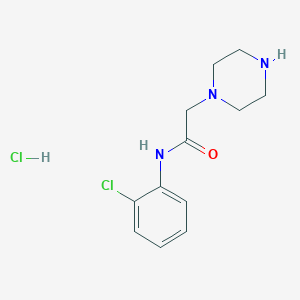


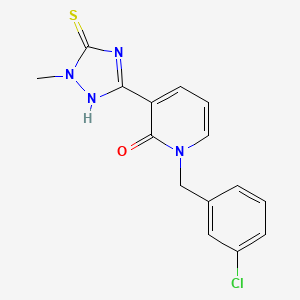
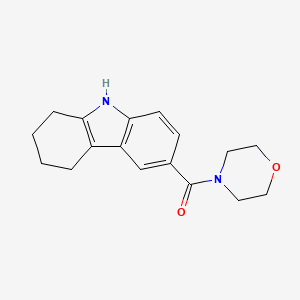
![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)

